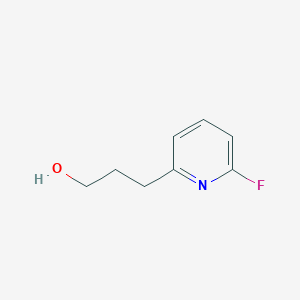

5-氧代-5-(4-戊基苯基)戊酸

描述

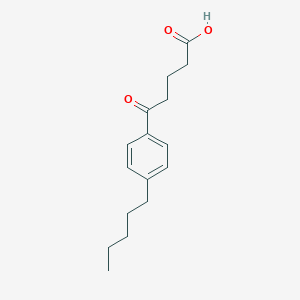

“5-Oxo-5-(4-pentylphenyl)pentanoic acid” is a chemical compound with the molecular formula C16H22O3 . It has an average mass of 262.344 Da and a monoisotopic mass of 262.156891 Da . It is functionally related to a glutaric acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4- (4-styrylphenylcarbamoyl)butyric acid, a dicarboxylic acid monoamide, results from the formal condensation of one of the carboxyl groups of glutaric acid with the amino group of 4-aminostilbene .科学研究应用

复杂分子的合成

5-氧代-5-(2,5-二甲基氮茂铁-1'-基)戊酸的 W(CO)5 配合物的合成和结构分析证明了该化合物在为氨基官能团创建新型金属羰基示踪剂中的用途。这项研究突出了其在开发用于生化应用的红外可检测标记物中的作用,揭示了该化合物在生物偶联和标记技术中的潜力 (Kowalski 等,2009)。此外,将这些配合物转化为表现出稳定、尖锐吸收带的生物偶联物进一步突出了 5-氧代-5-(4-戊基苯基)戊酸衍生物在合成化学和材料科学中的多功能性。

生物燃料和化学品生产

密切相关的酮酸乙酰丙酸作为生产生物燃料和化学品的“平台化学品”,突出了酮酸更广泛类别在可再生能源和绿色化学中的潜力。这一背景强调了像 5-氧代-5-(4-戊基苯基)戊酸这样的衍生物在从可再生资源中生成关键工业化学品和燃料中的重要性,从而为可持续生产方法的发展做出贡献 (Malu 等,2020)。

药物化学和治疗学

在嗜酸性粒细胞趋化剂的背景下探索与 5-氧代-5-(4-戊基苯基)戊酸结构相似的化合物 5-氧代-ETE,可以深入了解此类分子的治疗潜力。研究发现 5-氧代-ETE 对嗜酸性粒细胞具有有效的趋化剂特性,表明相关化合物在治疗嗜酸性粒细胞浸润为特征的过敏性疾病和疾病中发挥作用 (Powell & Rokach, 2005)。这种研究应用表明 5-氧代-5-(4-戊基苯基)戊酸衍生物在开发治疗哮喘和其他嗜酸性粒细胞疾病的新疗法中的治疗意义。

材料科学和成像应用

对戊酸的碘化衍生物(如 4,4-双(4-羟基-3,5-二碘苯基)戊酸)的研究说明了该化合物在材料科学和医学成像中的潜力。这些衍生物的高碘含量使它们具有高度放射不透明性,使其适用于 X 射线成像应用。此类研究展示了 5-氧代-5-(4-戊基苯基)戊酸及其衍生物在为诊断成像创建新型材料方面的适应性,为增强医学检查中生物组织和结构的可见性提供了一条途径 (Gopan 等,2021)。

属性

IUPAC Name |

5-oxo-5-(4-pentylphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-2-3-4-6-13-9-11-14(12-10-13)15(17)7-5-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJQDSMGJZYNCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571104 | |

| Record name | 5-Oxo-5-(4-pentylphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-5-(4-pentylphenyl)pentanoic acid | |

CAS RN |

178686-76-5 | |

| Record name | δ-Oxo-4-pentylbenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178686-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxo-5-(4-pentylphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B69492.png)

![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)

![Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B69506.png)

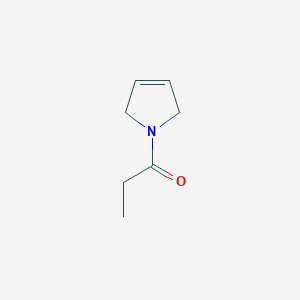

![3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile](/img/structure/B69510.png)

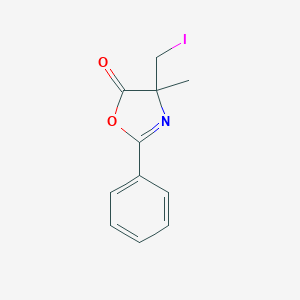

![3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid](/img/structure/B69517.png)